molecular formula C9H11F2NO B1390713 4-Ethoxy-2,3-difluorobenzylamine CAS No. 1017779-64-4

4-Ethoxy-2,3-difluorobenzylamine

Cat. No. B1390713
M. Wt: 187.19 g/mol
InChI Key: HEQSMZPXPVOQCD-UHFFFAOYSA-N
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Description

“4-Ethoxy-2,3-difluorobenzylamine” is an organic compound with the molecular formula C9H11F2NO and an average mass of 187.186 Da . It is a derivative of benzylamine, which is a type of phenylpropane .


Molecular Structure Analysis

The molecular structure of “4-Ethoxy-2,3-difluorobenzylamine” consists of a benzene ring substituted with two fluorine atoms, an ethoxy group, and a benzylamine group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Ethoxy-2,3-difluorobenzylamine is involved in the synthesis of various chemical compounds. For instance, its derivatives are used in the synthesis of triazole compounds and their applications in the study of photophysical and photochemical properties, as seen in the work of Nas et al. (2016) and Nas et al. (2012) who synthesized and characterized zinc phthalocyanine derivatives containing triazole moieties (Nas, 2016), (Nas, 2012).
  • Additionally, derivatives like 4-ethoxy-2,3-difluoroacetophenone have been synthesized for use as liquid crystal intermediates, highlighting the compound's potential in material science applications, as detailed by Tong Bin (2013) (Tong Bin, 2013).

Pharmaceutical and Biological Applications

  • In pharmaceutical research, derivatives of 4-Ethoxy-2,3-difluorobenzylamine have been explored for their potential biological activities. For example, Shiraishi et al. (1987) investigated 4-hydroxycinnamamide derivatives, including alpha-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide, for their inhibitory effects on tyrosine-specific protein kinase activity (Shiraishi, 1987).
  • The compound and its derivatives have also been utilized in the synthesis of novel organosoluble metal-free and metallophthalocyanines, which are evaluated for their potential in fluorescence and anticancer activity, as examined by Gomathi Vellaiswamy and S. Ramaswamy (2017) (Gomathi Vellaiswamy, 2017).

Environmental and Analytical Applications

  • In environmental sciences, derivatives of 4-Ethoxy-2,3-difluorobenzylamine are used in the analysis of various compounds. For instance, C. Wahlberg et al. (1990) developed a method for determining nonylphenol and nonylphenol ethoxylates in various environmental samples, using derivatives of this compound (Wahlberg, 1990).

Material Science and Engineering Applications

  • In material science, derivatives of 4-Ethoxy-2,3-difluorobenzylamine have been utilized in the development of liquid-crystalline properties of dissymmetric molecules and various other compounds, as explored by Meili Duan et al. (1999) and Meili Duan et al. (1998) (Meili Duan, 1999), (Meili Duan, 1998).

Safety And Hazards

“4-Ethoxy-2,3-difluorobenzylamine” is a corrosive material that causes burns by all exposure routes. Use of gastric lavage or emesis is contraindicated. Ingestion causes severe swelling and severe damage to the stomach or esophagus .

properties

IUPAC Name

(4-ethoxy-2,3-difluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-2-13-7-4-3-6(5-12)8(10)9(7)11/h3-4H,2,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQSMZPXPVOQCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)CN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2,3-difluorobenzylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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